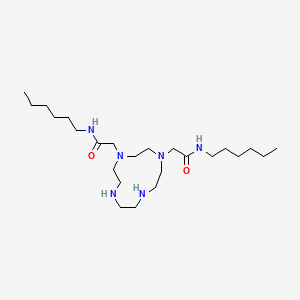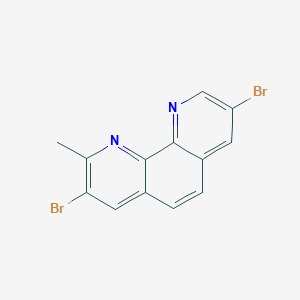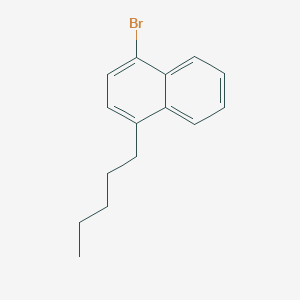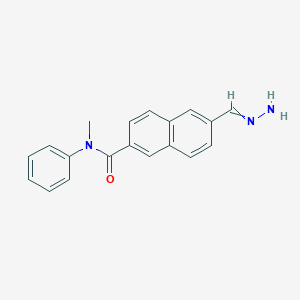
9,9-Dimethyl-N,N-bis(4-propylphenyl)-9H-fluoren-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9,9-Dimethyl-N,N-bis(4-propylphenyl)-9H-fluoren-2-amine is a complex organic compound with a unique structure that includes a fluorenyl core substituted with dimethyl and propylphenyl groups
Preparation Methods
The synthesis of 9,9-Dimethyl-N,N-bis(4-propylphenyl)-9H-fluoren-2-amine typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the fluorenyl core, followed by the introduction of dimethyl and propylphenyl groups through various substitution reactions. Industrial production methods may involve optimized reaction conditions to maximize yield and purity, including the use of catalysts and controlled temperature and pressure conditions.
Chemical Reactions Analysis
9,9-Dimethyl-N,N-bis(4-propylphenyl)-9H-fluoren-2-amine undergoes several types of chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using reagents like halogens or alkyl groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halogenating agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
9,9-Dimethyl-N,N-bis(4-propylphenyl)-9H-fluoren-2-amine has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It may be used in studies involving molecular interactions and binding studies.
Industry: Used in the production of advanced materials and as a component in various chemical processes.
Mechanism of Action
The mechanism of action of 9,9-Dimethyl-N,N-bis(4-propylphenyl)-9H-fluoren-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The pathways involved may include binding to active sites, altering molecular conformations, or modulating biochemical pathways. Detailed studies are required to elucidate the exact mechanisms and molecular targets.
Comparison with Similar Compounds
Similar compounds to 9,9-Dimethyl-N,N-bis(4-propylphenyl)-9H-fluoren-2-amine include other fluorenyl derivatives with different substituents. These compounds may share some chemical properties but differ in their reactivity, stability, and applications. The uniqueness of this compound lies in its specific substituent pattern, which imparts distinct chemical and physical properties.
Properties
CAS No. |
651728-04-0 |
|---|---|
Molecular Formula |
C33H35N |
Molecular Weight |
445.6 g/mol |
IUPAC Name |
9,9-dimethyl-N,N-bis(4-propylphenyl)fluoren-2-amine |
InChI |
InChI=1S/C33H35N/c1-5-9-24-13-17-26(18-14-24)34(27-19-15-25(10-6-2)16-20-27)28-21-22-30-29-11-7-8-12-31(29)33(3,4)32(30)23-28/h7-8,11-23H,5-6,9-10H2,1-4H3 |
InChI Key |
VZMCIQHMLLGYJZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=CC=C(C=C1)N(C2=CC=C(C=C2)CCC)C3=CC4=C(C=C3)C5=CC=CC=C5C4(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(1-Ethyl-1H-tetrazol-5-yl)methyl]aniline](/img/structure/B12537446.png)




![Pyrazolo[1,5-b][1,2,4]triazine, 7-(1,1-dimethylethyl)-2,3-diphenyl-](/img/structure/B12537493.png)

phenylsilane](/img/structure/B12537496.png)
![[4-(2-hydroxy-4-oxopent-2-en-3-yl)-3-nitrophenyl]-[4-[(E)-2-hydroxy-4-oxopent-2-en-3-yl]-3-nitrophenyl]imino-oxidoazanium](/img/structure/B12537500.png)
![4-[Di(prop-2-en-1-yl)amino]-3-nitrobenzonitrile](/img/structure/B12537512.png)



![[Naphthalene-1,6-diylbis(oxy)]bis(triphenylsilane)](/img/structure/B12537540.png)
